7-Chloro-1H-pyrazolo[4,3-c]pyridin-3-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H5ClN4 |
|---|---|
Molecular Weight |
168.58 g/mol |
IUPAC Name |
7-chloro-1H-pyrazolo[4,3-c]pyridin-3-amine |
InChI |
InChI=1S/C6H5ClN4/c7-4-2-9-1-3-5(4)10-11-6(3)8/h1-2H,(H3,8,10,11) |
InChI Key |
LJQZCICLVJXFQA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=C(C=N1)Cl)NN=C2N |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Pyrazolo 4,3 C Pyridin 3 Amine Derivatives
Strategic Approaches to Pyrazole (B372694) Ring Construction
The formation of the pyrazole ring is a fundamental step in the synthesis of many heterocyclic compounds. Key strategies include cyclocondensation, cycloaddition, and multi-component reactions, each offering distinct advantages in terms of efficiency and substrate scope.
Cyclocondensation Reactions with Hydrazine (B178648) Derivatives
Cyclocondensation reactions, particularly with hydrazine and its derivatives, represent the most classical and widely used method for constructing the pyrazole ring. The Knorr pyrazole synthesis, which involves the reaction of a 1,3-dicarbonyl compound with a hydrazine, is a cornerstone of this approach. beilstein-journals.org The reaction proceeds via condensation to form a hydrazone intermediate, followed by cyclization and dehydration to yield the aromatic pyrazole ring.
Key aspects of this methodology include:
In Situ Generation of Intermediates: Modern protocols often generate the 1,3-dicarbonyl compounds in situ from simpler precursors like ketones and acid chlorides, which then react in a one-pot fashion with hydrazine. organic-chemistry.org
Regioselectivity: The use of unsymmetrical 1,3-dicarbonyl compounds can lead to mixtures of regioisomers. However, careful selection of substrates and reaction conditions can often control the regiochemical outcome.
Versatility: This method allows for the introduction of a wide variety of substituents onto the pyrazole ring by choosing appropriately substituted 1,3-dicarbonyls and hydrazines. beilstein-journals.org
Table 1: Examples of Cyclocondensation Reactions for Pyrazole Synthesis
| 1,3-Dielectrophile Precursor | Hydrazine Derivative | Resulting Pyrazole Type | Reference |
|---|---|---|---|
| 1,3-Diketones | Hydrazine Hydrate | Substituted Pyrazoles | beilstein-journals.orgorganic-chemistry.org |
| β-Ketoesters | Phenylhydrazine | N-Phenyl Pyrazolones | nih.gov |
| α,β-Unsaturated Ketones | Tosylhydrazine | Aromatic Pyrazoles (via elimination) | beilstein-journals.org |
| β-Oxodithioesters | Aromatic Hydrazines | 3,4-Fused Pyrazoles | beilstein-journals.org |
1,3-Dipolar Cycloaddition Reactions
1,3-Dipolar cycloaddition is a powerful and atom-economical method for synthesizing five-membered heterocyclic rings, including pyrazoles. nih.gov This reaction typically involves the [3+2] cycloaddition of a dipole, such as a diazo compound or a nitrilimine, with a dipolarophile, which is usually an alkene or alkyne. nih.govtandfonline.com
Key features of this strategy include:
Dipole Precursors: Diazo compounds, like ethyl diazoacetate (EDA), are common 1,3-dipole precursors used in these reactions. nih.govunisi.it
Mechanism: The reaction of a diazo compound with an alkyne leads to a pyrazole directly, while reaction with an alkene yields a pyrazoline, which may be subsequently oxidized to the corresponding pyrazole. tandfonline.com
Regiocontrol: The regioselectivity of the cycloaddition can often be controlled by the electronic and steric properties of the substituents on both the dipole and the dipolarophile. unisi.it
Table 2: 1,3-Dipolar Cycloaddition for Pyrazole Synthesis
| Dipole | Dipolarophile | Key Features | Reference |
|---|---|---|---|
| Diazo Compounds (e.g., EDA) | Alkynes | Direct formation of pyrazoles. | nih.govunisi.it |
| Nitrilimines | Alkenes/Alkynes | Forms pyrazolines or pyrazoles. | researchgate.net |
| α-Diazo-β-ketophosphonates | Electron-Deficient Alkenes | Synthesis of functionalized phosphonylpyrazoles. | nih.gov |
Multi-Component Reaction Protocols
Multi-component reactions (MCRs) offer significant advantages in terms of efficiency, atom economy, and operational simplicity by combining three or more reactants in a single synthetic operation. nih.gov These protocols allow for the rapid construction of complex molecules, such as pyrazole derivatives, from simple starting materials. beilstein-journals.orgnih.gov
Notable MCR strategies for pyrazole synthesis include:
One-Pot Condensations: A common MCR involves the reaction of an aldehyde, malononitrile, and a hydrazine derivative. beilstein-journals.org
Domino Reactions: Some MCRs proceed through a domino sequence where the product of the first reaction becomes a substrate for the next, such as an initial Knoevenagel condensation followed by a Michael addition and cyclization. beilstein-journals.orgthieme-connect.com
Spiro-heterocycle Formation: MCRs have been developed for the synthesis of more complex structures, such as spiro-pyrazole-pyridine derivatives, in a one-pot process without the need for a catalyst. thieme-connect.com
Table 3: Multi-Component Reactions for Pyrazole Derivatives
| Components | Product Type | Key Features | Reference |
|---|---|---|---|
| Aldehyde, Malononitrile, Hydrazine | Aminopyrazoles | Classic and versatile MCR for pyrazoles. | beilstein-journals.org |
| 1,2-diphenylpyrazolidine-3,5-dione, Ethyl 2-fluoroacetoacetate, Aromatic Aldehyde, Ammonium Acetate | Fluorinated Spiro-pyrazole-pyridine derivatives | One-pot, four-component reaction. | thieme-connect.com |
| Phenylglyoxal, β-ketoamide, 5-Aminopyrazole | Pyrazolo[3,4-b]pyrrolo[3,4-d]pyridine derivatives | Three-component synthesis under microwave irradiation. | acs.org |
Annulation Strategies for the Pyridine (B92270) Moiety in Pyrazolo[4,3-c]pyridines
The construction of the fused pyrazolo[4,3-c]pyridine system can be achieved by forming either the pyridine or the pyrazole ring in the final key step. Both approaches are synthetically valuable.
Formation of the Pyridine Ring onto Pre-existing Pyrazole Scaffolds
This strategy involves using a substituted pyrazole, typically an aminopyrazole, as the foundation upon which the pyridine ring is constructed. This approach is analogous to well-known pyridine syntheses like the Friedländer or Gould-Jacobs reactions. nih.gov
Key methods include:
Reaction with 1,3-Dicarbonyl Compounds: 5-Aminopyrazoles can react with 1,3-dicarbonyl compounds or their equivalents, such as α,β-unsaturated ketones, to form the fused pyridine ring. The reaction mechanism involves condensation and cyclization, leading to the pyrazolopyridine scaffold. nih.gov
Gould-Jacobs Reaction: The reaction of an aminopyrazole with diethyl 2-(ethoxymethylene)malonate is a classic method to produce 4-hydroxy-substituted pyrazolopyridines, which can be subsequently converted to the 4-chloro derivatives. nih.gov
Cascade Reactions: Recent methods utilize cascade reactions, for instance, starting from 1,4-dihydropyrano[2,3-c]pyrazoles which undergo a ring-opening/closing cascade with anilines to form pyrazolo[3,4-b]pyridine-5-carboxylates, a strategy potentially adaptable to the [4,3-c] isomer. rsc.org
Table 4: Pyridine Annulation onto Pyrazole Scaffolds
| Pyrazole Precursor | Reagent for Pyridine Ring | Resulting Scaffold | Reference |
|---|---|---|---|
| 5-Aminopyrazole | 1,3-Diketone | Pyrazolo[3,4-b]pyridine | nih.gov |
| 3-Aminopyrazole (B16455) | Diethyl 2-(ethoxymethylene)malonate | 4-Hydroxy-1H-pyrazolo[3,4-b]pyridine | nih.gov |
| 5-Aminopyrazole | α,β-Unsaturated Ketone | Pyrazolo[3,4-b]pyridine | nih.gov |
Formation of the Pyrazole Ring onto Pre-existing Pyridine Scaffolds
An alternative and powerful strategy is to begin with a suitably functionalized pyridine derivative and construct the pyrazole ring onto it. This approach often provides excellent control over the substitution pattern of the final product. nih.govcdnsciencepub.com
Key methods include:
From Aminopyridines: A patented method describes the synthesis of a pyrazolo[4,3-c]pyridine derivative starting from 2-amino-5-methylpyridine. google.com This highlights a direct route starting from a simple pyridine precursor.
From Halopyridines: A common approach involves the reaction of a 2-halo-3-cyanopyridine or 2-halo-3-formylpyridine with hydrazine or a substituted hydrazine. nih.govnih.govcdnsciencepub.com The reaction proceeds via nucleophilic displacement of the halogen, followed by intramolecular cyclization onto the cyano or formyl group to form the fused pyrazole ring. cdnsciencepub.com
From Nitro-pyridines: An efficient method has been developed for pyrazolo[4,3-b]pyridines starting from 2-chloro-3-nitropyridines. This involves a sequence of nucleophilic aromatic substitution (SNAr) and a modified Japp–Klingemann reaction, which could be conceptually applied to the synthesis of other isomers. nih.gov
Diazotization and Cyclization: The synthesis of 5-chloro-1H-pyrazolo[3,4-c]pyridine has been achieved starting from 6-chloro-4-methylpyridin-3-amine (B1272740) via diazotization with sodium nitrite (B80452) followed by cyclization. rsc.org
Table 5: Pyrazole Annulation onto Pyridine Scaffolds
| Pyridine Precursor | Reagent for Pyrazole Ring | Resulting Scaffold | Reference |
|---|---|---|---|
| 2-Amino-5-methylpyridine | (Not specified in abstract) | 3-Bromo-1H-pyrazolo[4,3-c]pyridine-6-methyl formate | google.com |
| 2-Chloro-3-cyanopyridine (B134404) | Hydrazine Hydrate | 3-Amino-1H-pyrazolo[3,4-b]pyridine | cdnsciencepub.com |
| 2-Chloro-3-nitropyridine derivative | Arenediazonium tosylates (Japp–Klingemann) | 1-Aryl-pyrazolo[4,3-b]pyridine derivative | nih.gov |
| 6-Chloro-4-methylpyridin-3-amine | Sodium Nitrite (NaNO2), Acetic Anhydride | 5-Chloro-1H-pyrazolo[3,4-c]pyridine | rsc.org |
Targeted Synthetic Routes for 7-Chloro-1H-pyrazolo[4,3-c]pyridin-3-amine and Related Structures
The synthesis of this compound is a multi-faceted process, often requiring precise control over the introduction of substituents and the formation of the bicyclic core.
Introduction and Functionalization of the 7-Chloro Substituent
The introduction of a chlorine atom at the C7 position of the pyrazolo[4,3-c]pyridine scaffold is a critical step, often achieved through the cyclization of appropriately substituted pyridine precursors. A common strategy involves the use of chlorinated aminopyridines. For instance, the synthesis of the related 5-chloro-1H-pyrazolo[3,4-c]pyridine scaffold has been accomplished starting from 6-chloro-4-methylpyridin-3-amine. rsc.org This precursor undergoes a reaction sequence involving diazotization followed by cyclization to form the fused pyrazole ring, with the chloro-substituent retained on the pyridine moiety. rsc.org
Another approach involves the direct chlorination of a pre-formed pyrazolopyridine ring system, although this can sometimes lead to issues with regioselectivity. A more controlled method is the Gould-Jacobs reaction, which can be adapted to produce 4-chloro-1H-pyrazolo[3,4-b]pyridines from 3-aminopyrazole and diethyl 2-(ethoxymethylene)malonate, followed by treatment with a chlorinating agent like phosphorus oxychloride (POCl₃). nih.gov While this applies to a different isomer, the principle of using a substituted pyrazole to build the pyridine ring highlights a key synthetic strategy. For the specific [4,3-c] isomer, a plausible route could involve starting with a 3,4-disubstituted pyridine where one substituent is a chlorine atom and the other is a group that can be converted into the fused pyrazole ring.
The 7-chloro group itself is a versatile handle for further functionalization. It serves as an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions and as a coupling partner in various metal-catalyzed cross-coupling reactions.
Derivatization and Transformation of the 3-Amino Group
The 3-amino group on the pyrazole ring imparts significant chemical reactivity and is a key site for derivatization. This group behaves like a typical aromatic amine, allowing for a wide range of chemical transformations. cdnsciencepub.com It can be acylated, alkylated, or used as a nucleophile in condensation reactions.
Furthermore, the 3-amino group is often installed during the synthesis of the pyrazole ring itself. A common method involves the cyclization of a precursor containing a nitrile group with hydrazine. For example, cyclocondensation of a 2-chloro-3-cyanopyridine with hydrazine can yield a 3-aminopyrazolopyridine. cdnsciencepub.com A recently developed practical synthesis for 7-bromo-4-chloro-1H-indazol-3-amine, a structurally related compound, utilizes the reaction of a regioselectively brominated 2,6-dichlorobenzonitrile (B3417380) with hydrazine to form the 3-aminoindazole ring. chemrxiv.org This highlights an efficient pathway to introduce the 3-amino functionality.
Once in place, the amino group can be transformed into other functional groups via diazotization followed by Sandmeyer-type reactions, enabling the introduction of halogens, cyano, or hydroxyl groups at the C3 position.
Regioselectivity Control in Pyrazolo[4,3-c]pyridine Core Synthesis
Achieving the correct [4,3-c] isomeric structure is a significant challenge in pyrazolopyridine synthesis, where multiple regioisomers are often possible. nih.gov The fusion of a pyrazole ring onto a pyridine can result in five different isomers ([3,4-b], [3,4-c], [4,3-c], [4,3-b], and [1,5-a]). nih.gov
Regiocontrol is typically dictated by the substitution pattern of the starting materials and the reaction conditions. When constructing the pyridine ring onto a pre-existing pyrazole, the use of unsymmetrical 1,3-dicarbonyl compounds can lead to a mixture of regioisomers. nih.govmdpi.com The relative electrophilicity of the two carbonyl groups determines the major product. mdpi.com To overcome this, strategies using reactants with highly differentiated carbonyl groups, such as 1,1,1-trifluoropentane-2,4-dione, have been employed to direct the cyclization towards a single isomer. nih.govmdpi.com
Alternatively, building the pyrazole ring onto a pyridine precursor offers another avenue for regiocontrol. The synthesis of pyrazolo[3,4-b]pyridines from 5-aminopyrazoles and alkynyl aldehydes has been shown to proceed with excellent regional selectivity via a cascade 6-endo-dig cyclization. nih.gov For the synthesis of the [4,3-c] isomer, one would need to start with a 3,4-disubstituted pyridine. The reaction of an N-aminopyridinium salt with an alkyne is a classic method for forming pyrazolo[1,5-a]pyridines, where regioselectivity can be a challenge but also controllable under specific conditions. sci-hub.se The careful selection of precursors and reaction pathways is therefore paramount to selectively synthesize the desired this compound.
Modern Methodologies and Innovations in Pyrazolopyridine Synthesis
Recent advancements in synthetic organic chemistry have provided powerful new tools for the construction and functionalization of heterocyclic scaffolds like pyrazolopyridines.
Application of Flow Chemistry Techniques
Flow chemistry has emerged as a transformative technology for the synthesis of pyrazoles and related fused heterocyclic systems. mdpi.comresearchgate.net This technique offers significant advantages over traditional batch synthesis, including enhanced safety, improved reaction efficiency, better control over reaction parameters (temperature, pressure, and time), and greater scalability. researchgate.net
For pyrazole synthesis, flow processes have been developed for cycloaddition reactions and the reaction of hydrazine derivatives with various precursors, leading to high yields and excellent regioselectivities in significantly reduced reaction times. mdpi.com For instance, a flow process for synthesizing pyrazolopyrimidinone (B8486647) derivatives reduced the reaction time from 9 hours in batch to just 16 minutes in flow, while maintaining high yields. mdpi.com These principles are directly applicable to the synthesis of pyrazolopyridines. The precise control offered by microflow reactors can suppress the formation of undesired byproducts, which is particularly beneficial in complex multi-step syntheses or when dealing with highly reactive intermediates. researchgate.net The safe handling of potentially hazardous reagents or gaseous byproducts is another key benefit of using a closed-loop flow system. mdpi.com
Table 1: Comparison of Batch vs. Flow Chemistry in Heterocycle Synthesis
| Parameter | Batch Synthesis | Flow Chemistry | Reference |
|---|---|---|---|
| Reaction Time | Hours to days | Seconds to minutes | mdpi.com |
| Scalability | Difficult, requires process re-optimization | Easier, by extending run time | researchgate.net |
| Safety | Higher risk with exotherms and hazardous reagents | Enhanced, smaller reaction volumes, better heat transfer | researchgate.net |
| Process Control | Limited, mixing and temperature gradients | Precise control over temperature, pressure, and mixing | rsc.org |
| Reproducibility | Can be variable between scales | High | researchgate.net |
Metal-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)
Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of heterocyclic compounds, including the pyrazolopyridine core. The Buchwald-Hartwig amination and the Suzuki-Miyaura coupling are particularly relevant for derivatizing this compound. wikipedia.orglibretexts.org
The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine. wikipedia.orglibretexts.org This reaction could be used to introduce the 3-amino group onto a 3,7-dichloro-1H-pyrazolo[4,3-c]pyridine precursor. Conversely, the existing 7-chloro substituent on the target molecule can be coupled with a wide variety of amines to generate diverse libraries of C7-aminated pyrazolopyridines. nih.govrsc.org The reaction is known for its broad substrate scope and functional group tolerance. wikipedia.org
The Suzuki-Miyaura coupling facilitates the formation of carbon-carbon bonds between an organoboron compound (like a boronic acid or ester) and an organic halide. libretexts.orgnih.gov The 7-chloro position of the title compound is an ideal handle for Suzuki-Miyaura reactions, enabling the introduction of various aryl, heteroaryl, or alkyl groups. rsc.orgnih.gov This method is highly valued for its mild reaction conditions and the commercial availability of a vast array of boronic acids. nih.gov Recent advancements have led to catalyst systems that are effective even for challenging substrates like nitrogen-rich heterocycles, which can sometimes inhibit palladium catalysts. nih.gov
Table 2: Application of Metal-Catalyzed Coupling on Pyrazolopyridine Scaffolds
| Reaction | Coupling Partners | Bond Formed | Application on 7-Cl-1H-pyrazolo[4,3-c]pyridin-3-amine | Reference |
|---|---|---|---|---|
| Buchwald-Hartwig Amination | Aryl Halide + Amine | C-N | Functionalization at C7; Introduction of -NH2 at C3 | wikipedia.orgnih.gov |
| Suzuki-Miyaura Coupling | Aryl Halide + Boronic Acid/Ester | C-C | Functionalization at C7 (e.g., adding aryl/heteroaryl groups) | nih.govrsc.org |
Sustainable and Green Chemistry Approaches
The development of environmentally benign synthetic methodologies is a cornerstone of modern pharmaceutical and chemical research. For the synthesis of this compound and its derivatives, several green chemistry approaches have been explored for the broader class of pyrazolopyridines. These methods focus on reducing waste, minimizing the use of hazardous reagents and solvents, and improving energy efficiency. Key strategies include microwave-assisted synthesis, flow chemistry, mechanochemical methods, and the use of eco-friendly catalysts and solvents.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, higher yields, and cleaner reactions compared to conventional heating methods. researchgate.netosi.lv This technique has been successfully applied to the synthesis of various pyrazolopyridine scaffolds.
One notable example is the three-component reaction of 5-aminopyrazole derivatives, paraformaldehyde, and cyclic β-diketones under microwave irradiation to produce pyrazolo[3,4-b]pyridine-spirocycloalkanediones. researchgate.net This method offers a rapid and efficient route to complex molecular architectures. Another solvent-free approach using p-TsOH as a catalyst under microwave conditions has been developed for the synthesis of pyrazolo[3,4-b]quinolines and pyrazolo[3,4-c]pyrazoles. scilit.com
A facile and efficient microwave-assisted protocol has also been developed for the synthesis of mono- and bis- researchgate.netnih.govmdpi.comtriazolo[1,5-a]pyridines from 1-amino-2-imino-pyridine derivatives. rsc.org For instance, the reaction of 1-amino-2-imino-4-phenyl-1,2-dihydropyridine with benzaldehyde (B42025) in ethanol (B145695) containing acetic acid under microwave irradiation at 100 °C for 15 minutes afforded the corresponding triazolo[1,5-a]pyridine derivative in 92% yield. rsc.org
Table 1: Microwave-Assisted Synthesis of Pyrazolopyridine Derivatives
| Starting Materials | Catalyst/Solvent | Product | Yield (%) | Reference |
| 5-Aminopyrazole derivatives, Paraformaldehyde, Cyclic β-diketones | Microwave irradiation | Pyrazolo[3,4-b]pyridine-spirocycloalkanediones | Good | researchgate.net |
| 5-Aminopyrazoles, Aromatic aldehydes, Dimedone | TFA/AcOH | Polyfunctionally substituted pyrazolo[3,4-b]pyridine derivatives | Good | researchgate.net |
| 1-Amino-2-imino-4-phenyl-1,2-dihydropyridine, Benzaldehyde | Acetic acid/Ethanol | 2,7-Diphenyl- researchgate.netnih.govmdpi.comtriazolo[1,5-a]pyridine | 92 | rsc.org |
| 5-Amino-3-(trifluoromethyl)-1H-pyrazole, Ethyl acetoacetate, Aromatic aldehydes | p-Toluenesulfonic acid (p-TsOH)/Solvent-free | Pyrazolo[3,4-b]quinoline derivatives | High | scilit.com |
Flow Chemistry
Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and ease of scalability. mdpi.com These features align well with the principles of green chemistry.
A hybrid microwave-flow approach has been reported for the synthesis of pyrazolo[3,4-b]pyridine derivatives. mdpi.com In this method, a Michael addition of a 5-aminopyrazole and an alkoxymethylene derivative is performed in a microwave reactor, followed by thermal cyclization under flow conditions at high temperatures (390-400 °C) to yield pyrazolo[3,4-b]pyridin-4-ols and pyrazolo[3,4-b]pyridin-4-amines in moderate to excellent yields. mdpi.com For example, the thermal cyclization of the intermediate formed from 5-amino-3-methyl-1H-pyrazole and diethyl (ethoxymethylene)malonate under flow conditions at 390 °C afforded the corresponding pyrazolo[3,4-b]pyridin-4-ol in 95% yield. mdpi.com
Table 2: Flow Chemistry Approaches to Pyrazolopyridine Derivatives
| Precursor | Reaction Conditions | Product | Yield (%) | Reference |
| Intermediate from 5-amino-3-methyl-1H-pyrazole and diethyl (ethoxymethylene)malonate | 390 °C, tR = 30 s, 100 bar | 3-Methyl-1H-pyrazolo[3,4-b]pyridin-4-ol-5-carboxylic acid ethyl ester | 95 | mdpi.com |
| Intermediate from 5-amino-3-methyl-1H-pyrazole and 3-(ethoxymethylene)pentane-2,4-dione | 390 °C, tR = 30 s, 100 bar | 5-Acetyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol | 68 | mdpi.com |
| Intermediate from 5-amino-3-methyl-1H-pyrazole and (E)-N-(ethoxymethylene)-N-methylmethanamine | 400 °C, tR = 8 min, 120 bar | 3-Methyl-1H-pyrazolo[3,4-b]pyridin-4-amine | 78 | mdpi.com |
Sustainable Catalysis and Reaction Media
The use of non-toxic, recyclable catalysts and environmentally friendly solvents is a key aspect of green synthesis. A novel, metal-catalyst-free, and efficient method has been developed for the synthesis of (pyrazol-4-ylidene)pyridine derivatives through a dehydrogenative coupling reaction using molecular oxygen as the sole oxidant. nih.gov
The synthesis of pyrazolo[4,3-d]pyrimidin-7(4H)-ones has been achieved using the recyclable Amberlite IR-120H resin as a catalyst under solvent-free conditions, highlighting the potential for solid-supported catalysts in clean synthesis. researchgate.net Furthermore, water has been explored as a green solvent for the synthesis of pyrazole derivatives, with methods utilizing catalysts like CeO2/CuO@GQDs@NH2 nanocomposites. thieme-connect.com
A regioselective method for the construction of functionalized pyrazolo[4,3-c]pyridines (also known as 5-azaindazoles) has been developed based on the intramolecular amination of 5-acyl-4-pyridones with hydrazines. rsc.org This approach provides a convenient route to the pyrazolo[4,3-c]pyridine core.
Mechanochemical Synthesis
Mechanochemistry, which involves chemical transformations induced by mechanical force (e.g., grinding or ball milling), offers a solvent-free and often more efficient alternative to traditional solution-phase synthesis. This technique has been applied to the synthesis of indazoles and related heterocyclic compounds. nih.govresearchgate.net For instance, the mechanochemical synthesis of cyclohexenones and indazoles has been reported, demonstrating the potential of this method for creating heterocyclic structures in a sustainable manner. researchgate.net While not yet specifically reported for this compound, the application of mechanochemistry to the synthesis of its aza-indazole core represents a promising avenue for future green synthetic development.
Mechanistic Investigations of Biological Interactions of 7 Chloro 1h Pyrazolo 4,3 C Pyridin 3 Amine Scaffolds
Elucidation of Molecular Target Interactions
The pyrazolo[4,3-c]pyridine core serves as a versatile template for designing molecules that can interact with a range of biological targets, including enzymes and receptors. These interactions are often the basis for the observed cellular effects of these compounds.
Enzyme Inhibition Mechanisms (e.g., Kinases)
The pyrazolopyridine scaffold is a well-established framework for the development of kinase inhibitors. Kinases are a large family of enzymes that play crucial roles in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The pyrazolo[3,4-d]pyrimidine scaffold, an isomer of pyrazolo[4,3-c]pyridine, is recognized as a "privileged scaffold" in kinase inhibitor design due to its structural similarity to the adenine (B156593) ring of ATP, allowing it to effectively compete for the ATP-binding site in the kinase domain.
Derivatives of the related 1H-pyrazolo[3,4-b]pyridine scaffold have been identified as potent inhibitors of several kinases. For instance, researchers have developed 1H-pyrazolo[3,4-b]pyridine derivatives that show significant inhibitory activity against Anaplastic Lymphoma Kinase (ALK), including the crizotinib-resistant ALK-L1196M mutant. Molecular docking studies of these inhibitors revealed key interactions within the kinase domain, such as hydrogen bonding with specific amino acid residues. Furthermore, 1-(1H-pyrazolo[4,3-c]pyridin-6-yl)urea derivatives have been optimized as novel and potent inhibitors of Extracellular signal-Regulated Kinase (ERK).
Other pyrazolo[4,3-c]pyridine derivatives have also demonstrated inhibitory activity against various kinases. For example, 3-amino-2-phenyl-2H-pyrazolo[4,3-c]pyridine-4,6-diol has been shown to inhibit p90 ribosomal S6 kinase 2 (RSK2), while certain 3-aminopyrazolopyridinone derivatives exhibit inhibitory potency against casein kinase 1 delta (CK1δ), p38α mitogen-activated protein kinase, and Aurora A kinase. Additionally, pyrazolo[4,3-c]pyridine sulfonamides have been synthesized and evaluated as inhibitors of carbonic anhydrases (CAs), enzymes involved in various physiological and pathological processes.
Receptor Ligand Binding and Allosteric Modulation Studies
Beyond enzyme inhibition, the pyrazolopyridine scaffold has been utilized to develop ligands for various receptors. A notable example is the development of a pyrazolo[4,3-b]pyridine derivative, N-(3-chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (VU0418506), which acts as a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 4 (mGlu4). Allosteric modulators bind to a site on the receptor distinct from the primary (orthosteric) ligand binding site, offering a more nuanced way to control receptor activity. The discovery of VU0418506 highlights the potential of the pyrazolopyridine core in modulating G-protein coupled receptor (GPCR) function.
The related 1H-pyrazolo[3,4-b]pyridine scaffold has also been explored for its interaction with receptors like the A1-adenosine receptor.
Biochemical Pathways Modulated by Pyrazolo[4,3-c]pyridine Analogues
The interaction of pyrazolo[4,3-c]pyridine analogues with their molecular targets can lead to the modulation of various biochemical pathways. As kinase inhibitors, these compounds can interfere with signaling cascades that are critical for cell growth, proliferation, and survival. For example, by inhibiting kinases like ERK, pyrazolo[4,3-c]pyridine derivatives can disrupt the MAPK/ERK pathway, which is frequently hyperactivated in cancer.
In the context of cancer, derivatives of the isomeric pyrazolo[3,4-d]pyrimidine scaffold have been shown to interfere with the signaling pathway at the level of Src tyrosine kinase and the downstream effector mitogen-activated protein kinases (MAPKs), ERK1-2. The ability of these compounds to modulate such fundamental pathways underscores their potential as therapeutic agents.
Cellular-Level Mechanistic Studies
The molecular interactions of pyrazolo[4,3-c]pyridine derivatives translate into observable effects at the cellular level, including the inhibition of cell proliferation and the induction of programmed cell death.
Antiproliferative Activity and Cell Cycle Perturbations
A significant body of research has demonstrated the antiproliferative activity of pyrazolo[4,3-c]pyridine derivatives against various cancer cell lines. For example, a series of 2,4,6,7-tetrasubstituted-2H-pyrazolo[4,3-c]pyridines were evaluated for their ability to inhibit the growth of human biphenotypic B myelomonocytic leukemia (MV4-11), chronic myeloid leukemia (K562), and breast cancer (MCF-7) cells. These studies have also highlighted structure-activity relationships, noting that the nature of the substituents on the pyrazolo[4,3-c]pyridine core can significantly impact the antiproliferative potency.
Furthermore, derivatives of the isomeric 1H-pyrazolo[3,4-b]quinoline have been shown to inhibit the growth of colon cancer cells and induce cell cycle arrest, particularly in the sub-G1 phase, which is indicative of apoptosis. Similarly, a pyrazolo[3,4-d]pyridazine derivative demonstrated the ability to induce Sub G1 and G2/M cell cycle arrest in lung cancer cells.
Investigations into Apoptotic Induction Pathways
The antiproliferative effects of many pyrazolopyridine derivatives are, at least in part, due to their ability to induce apoptosis, or programmed cell death. One study on a pyrazolo[3,4-d]pyridazine derivative in lung cancer cells revealed that the compound disrupts the balance of Bcl-2 family proteins, specifically by inhibiting the expression of the anti-apoptotic protein Bcl-2. This disruption leads to the induction of apoptosis, likely through the intrinsic mitochondria-dependent pathway.
Another investigation into novel 7-methyl-5-phenyl-pyrazolo[4,3-e]tetrazolo[4,5-b]triazine sulfonamide derivatives, which contain a pyrazole (B372694) core, showed that these compounds induce apoptosis in colon cancer cells. The induction of apoptosis was confirmed by multiple assays, including Annexin V binding and the observation of mitochondrial membrane potential loss.
Effects on Nucleic Acid Biosynthesis and Related Processes
Extensive literature searches did not yield any specific studies or detailed research findings on the effects of 7-Chloro-1H-pyrazolo[4,3-c]pyridin-3-amine on nucleic acid biosynthesis and related processes. While the broader class of pyrazolopyridine derivatives has been investigated for various biological activities, including the inhibition of enzymes involved in nucleic acid synthesis, no such data is currently available for this specific compound.
Therefore, no data tables or detailed research findings regarding the impact of this compound on DNA or RNA synthesis, or its interaction with related cellular processes, can be provided at this time. Further research is required to elucidate the potential mechanisms of action of this compound in the context of nucleic acid biosynthesis.
Structure Activity Relationship Sar Studies of 7 Chloro 1h Pyrazolo 4,3 C Pyridin 3 Amine Derivatives
Analysis of Substituent Effects on Biological Activity
The biological activity of derivatives of the pyrazolo[4,3-c]pyridine scaffold is highly sensitive to the nature and position of various substituents. While comprehensive SAR studies on the specific 7-Chloro-1H-pyrazolo[4,3-c]pyridin-3-amine are not extensively documented in publicly available literature, valuable insights can be drawn from studies on closely related pyrazolo[4,3-c]pyridines.
For instance, research on pyrazolo[4,3-c]pyridines as inhibitors of the PEX14–PEX5 protein–protein interaction (PPI) has shed light on the influence of substituents at the N-1 and C-7 positions. acs.org In one such study, it was found that substitutions at the N-1 position of the pyrazole (B372694) ring did not drastically alter the binding affinity to the target. However, introducing an amine group at this position, as opposed to a hydroxyl group, led to a significant increase in potency. Specifically, a simple hydroxyl to primary amine switch resulted in a six-fold increase in activity in disrupting the Trypanosoma brucei PEX14–PEX5 PPI. acs.org This suggests that the electronic and hydrogen-bonding properties of the substituent at N-1 are key determinants of biological activity. Further elaboration of this amine with various alkyl groups was generally well-tolerated. acs.org
Conversely, modifications at the C-7 position of the indole (B1671886) (used as a C-7 substituent on the pyrazolo[4,3-c]pyridine core) showed that even small residues could enhance activity. Compounds with small residues attached to the C-7 position of the indole substituent proved to be twice as potent as the parent compound in disrupting the TbPEX14–PEX5 complex formation. acs.org
The 3-aminopyrazole (B16455) moiety itself is recognized as a significant pharmacophore that can mimic adenine (B156593) and form crucial hydrogen bonds with the hinge region of kinases. nih.gov Therefore, modifications to the amine at the C-3 position of this compound would be expected to have a profound impact on its biological activity, particularly if the target is a kinase.
Table 1: Effect of N-1 Substituents on the PPI Inhibitory Activity of Pyrazolo[4,3-c]pyridine Derivatives Data sourced from a study on PEX14-PEX5 inhibitors. acs.org
| Compound | N-1 Substituent | TbPEX14-PEX5 IC50 (µM) |
|---|---|---|
| Parent Compound (hydroxyl) | -CH2CH2OH | 30 |
| 50 | -CH2CH2NH2 | 5 |
| 51 | -CH2CH2NH(CH3) | 10 |
| 52 | -CH2CH2N(CH3)2 | 8 |
Stereochemical Considerations and Tautomerism in SAR
Stereochemistry and tautomerism are fundamental concepts in drug design that can profoundly influence the biological activity of a molecule.
Stereochemical Considerations: While there are no specific reports on chiral derivatives of this compound, the introduction of a stereocenter would necessitate an evaluation of the individual enantiomers. It is a well-established principle that enantiomers of a chiral drug can exhibit different pharmacological and toxicological profiles due to their differential interactions with chiral biological macromolecules like proteins and enzymes. chemrxiv.org For example, if a substituent introduced onto the this compound scaffold creates a chiral center, one enantiomer may fit optimally into the binding site of a target protein, while the other may have a weaker interaction or even interact with a different target, leading to off-target effects.
The relative populations of these tautomers can be influenced by the surrounding microenvironment, such as the solvent or the binding site of a protein. researchgate.net It is plausible that one tautomeric form is predominantly responsible for the observed biological activity. Therefore, understanding the tautomeric preferences of this compound derivatives is crucial for a complete SAR analysis. In some cases, medicinal chemists design analogues that "lock" the molecule into the desired, more active tautomeric form.
Rational Design Principles for Enhanced Target Selectivity and Potency
The rational design of potent and selective inhibitors based on the this compound scaffold involves leveraging its structural features to achieve specific interactions with the target protein.
A key principle is the exploitation of the pyrazolopyridine core as a hinge-binding motif, particularly in the context of kinase inhibition. The pyrazole moiety is a well-established adenine-mimetic pharmacophore and is a key privileged scaffold in the development of protein kinase inhibitors. nih.gov The nitrogen atoms of the pyrazole ring can act as hydrogen bond donors and acceptors, forming crucial interactions with the backbone of the kinase hinge region. For example, the 3-aminopyrazole scaffold can establish hydrogen bonds with residues like glutamic acid and alanine (B10760859) in the hinge region of kinases. nih.gov
To enhance potency, substituents can be introduced that access and bind to specific pockets within the ATP-binding site. For instance, a phenyl group attached to the scaffold can be directed towards a hydrophobic pocket, and its substitution pattern can be optimized to maximize van der Waals interactions.
Selectivity is a major challenge in kinase inhibitor design due to the high conservation of the ATP-binding site across the kinome. Achieving selectivity for a specific kinase often relies on exploiting subtle differences in the amino acid residues surrounding the ATP-binding site. For example, replacing a core scaffold like indazole with a pyrazolo[3,4-b]pyridine has been shown to improve potency against certain kinases. nih.gov Rational design efforts would therefore focus on introducing substituents on the this compound core that can form specific interactions with non-conserved residues in the target kinase, while sterically clashing with residues in off-target kinases.
Bioisosteric Replacements and Scaffold Hopping Strategies
Bioisosteric replacement and scaffold hopping are powerful strategies in medicinal chemistry to optimize drug-like properties, improve potency, and explore novel chemical space. acs.org
Bioisosteric Replacements: A bioisostere is a functional group or molecule that has similar physical or chemical properties and produces broadly similar biological effects. drughunter.com For the this compound scaffold, several bioisosteric replacements could be considered:
Amine Bioisosteres: The 3-amino group is a key feature. Its basicity and hydrogen-bonding capacity can be modulated by replacing it with other groups. For instance, constrained analogues might be designed to reduce susceptibility to metabolism by enzymes like monoamine oxidase. cambridgemedchemconsulting.com Heterocycles such as triazoles or oxadiazoles (B1248032) can also serve as amide bioisosteres, offering improved metabolic stability. drughunter.com
Chlorine Atom: While often crucial for activity, the chlorine atom could be replaced by other halogens (e.g., bromine, fluorine) or small lipophilic groups (e.g., methyl, trifluoromethyl) to probe the effect on binding and physicochemical properties. nih.gov
Scaffold Hopping: This strategy involves replacing the central core of a molecule with a chemically different scaffold while retaining the original orientation of the key functional groups. The goal is to identify new series of compounds with improved properties or novel intellectual property. nih.gov Starting from the this compound scaffold, one might hop to other bicyclic heteroaromatic systems known to be effective in similar therapeutic areas, such as:
Pyrazolo[3,4-d]pyrimidines rsc.org
Pyrazolo[1,5-a]pyrimidines mdpi.com
Imidazo[1,2-b]pyridazines nih.gov
Indazoles nih.gov
For example, a scaffold hopping approach was used to design novel CB1 receptor antagonists by replacing the central methylpyrazole of Rimonabant with a pyrazine. drugbank.com Similarly, in the development of TRK inhibitors, a scaffold hopping strategy from a known inhibitor led to the investigation of pyrazolo[3,4-b]pyridine derivatives. nih.gov
Table 2: Potential Bioisosteric Replacements for Functional Groups in this compound
| Original Functional Group | Potential Bioisosteres | Rationale for Replacement |
|---|---|---|
| 3-Amino (-NH2) | -OH, -CH2NH2, small heterocycles (e.g., triazole) | Modulate basicity, hydrogen bonding, and metabolic stability. drughunter.comcambridgemedchemconsulting.com |
| 7-Chloro (-Cl) | -F, -Br, -CH3, -CF3 | Alter lipophilicity, size, and electronic interactions. nih.gov |
| Pyrazolo[4,3-c]pyridine Core | Pyrazolo[3,4-d]pyrimidine, Imidazo[1,2-b]pyridazine, Indazole | Improve properties, explore new chemical space (Scaffold Hopping). nih.govrsc.org |
Positional Isomerism and its Influence on Biological Profiles
The arrangement of atoms within the pyrazolopyridine core, known as positional isomerism, has a profound effect on the biological activity of the resulting compounds. The this compound belongs to the pyrazolo[4,3-c]pyridine family. Other common isomers include pyrazolo[3,4-b]pyridines, pyrazolo[4,3-b]pyridines, and pyrazolo[1,5-a]pyridines.
The relative orientation of the pyrazole and pyridine (B92270) rings, and consequently the positions of the nitrogen atoms and substituents, dictates the molecule's three-dimensional shape, electronic distribution, and ability to interact with a biological target. For example, in the context of PEX14 inhibition, the N-2 regioisomer of a pyrazolo[4,3-c]pyridine hit compound showed significantly reduced activity compared to the N-1 isomer. acs.org This was attributed to the methyl group on the N-2 nitrogen interfering with the solvation shell of the protein-ligand complex. acs.org
The pyrazolo[3,4-b]pyridine scaffold is one of the most extensively studied isomers, particularly for kinase inhibitors. nih.govmdpi.com Its specific arrangement of nitrogen atoms is highly effective for mimicking the adenine of ATP and binding to the kinase hinge region. Replacement of the pyrazolo[3,4-b]pyridine core with other scaffolds often leads to a significant loss of activity, highlighting the critical role of the core's structure. nih.gov
Therefore, the biological profile of this compound is expected to be distinct from its positional isomers, such as 7-Chloro-1H-pyrazolo[3,4-b]pyridin-3-amine. Each isomeric scaffold presents a unique vectoral array of its functional groups, leading to different interactions with target proteins and ultimately, different pharmacological profiles.
Computational and Theoretical Chemistry Applications
Molecular Docking Simulations for Ligand-Protein Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is a key tool for understanding how a ligand, such as 7-Chloro-1H-pyrazolo[4,3-c]pyridin-3-amine, might interact with a biological target, typically a protein.
Detailed research findings from studies on analogous pyrazolopyridine and pyrazolopyrimidine structures suggest that this class of compounds frequently acts as kinase inhibitors. nih.gov For instance, molecular docking studies of pyrazolo[3,4-b]pyridine derivatives have identified key binding interactions with the active site of enzymes like α-amylase. nih.gov These interactions often involve hydrogen bonding between the amine and pyrazole (B372694) nitrogen atoms of the ligand and amino acid residues in the protein's active site. The chlorine substituent on the pyridine (B92270) ring can also participate in halogen bonding or hydrophobic interactions, further stabilizing the ligand-protein complex.
While specific docking studies on this compound are not extensively reported in publicly available literature, based on its structural similarity to known kinase inhibitors, it is plausible that it could bind to the ATP-binding site of various kinases. The pyrazolopyridine core would likely form hydrogen bonds with the hinge region of the kinase, a common binding motif for this class of inhibitors. The 3-amino group is positioned to act as a hydrogen bond donor, while the pyrazole and pyridine nitrogens can act as hydrogen bond acceptors.
Table 1: Potential Interacting Residues in Kinase Active Sites for this compound (Hypothetical)
| Interacting Atom/Group of Ligand | Type of Interaction | Potential Amino Acid Residues in Kinase Hinge Region |
| 3-amino group | Hydrogen Bond Donor | Glutamic Acid, Aspartic Acid |
| Pyrazole N-H | Hydrogen Bond Donor | Main chain carbonyl of hinge residue |
| Pyridine Nitrogen | Hydrogen Bond Acceptor | Main chain N-H of hinge residue |
| Chloro group | Halogen Bond/Hydrophobic | Alanine (B10760859), Valine, Leucine |
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations provide fundamental insights into the electronic properties of a molecule, which are crucial for understanding its reactivity, stability, and intermolecular interactions.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. For molecules like this compound, DFT calculations can be employed to optimize the molecular geometry and calculate various electronic properties. Studies on related pyrimidine (B1678525) derivatives have utilized DFT methods, such as B3LYP with a 6-311G++(d,p) basis set, to determine optimized bond lengths and angles. irjweb.com These calculations are foundational for more advanced computational analyses.
Frontier Molecular Orbital Analysis (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (EHOMO - ELUMO) is a critical parameter for determining the molecule's chemical reactivity and kinetic stability.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of negative electrostatic potential (typically colored in shades of red), which are susceptible to electrophilic attack, and regions of positive electrostatic potential (colored in shades of blue), which are prone to nucleophilic attack.
For this compound, the MEP map would be expected to show negative potential around the nitrogen atoms of the pyrazole and pyridine rings due to the presence of lone pairs of electrons. The amino group would also contribute to the electrostatic potential landscape. Conversely, the hydrogen atoms, particularly the N-H protons of the pyrazole and amino groups, would exhibit positive electrostatic potential. Understanding these regions is vital for predicting how the molecule will interact with biological targets. nih.gov
In Silico Prediction of Receptor Binding Affinities and ADME Properties
In the preclinical evaluation of potential drug candidates, the prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is essential. In silico tools can provide early-stage predictions of these properties, helping to identify compounds with favorable pharmacokinetic profiles.
For pyrazole and pyrazolopyrimidine analogs, in silico ADME predictions have been used to assess properties such as gastrointestinal absorption, blood-brain barrier penetration, and potential for inhibition of cytochrome P450 enzymes. nih.govmdpi.com These studies often rely on computational models that correlate molecular descriptors with experimentally determined ADME properties. For this compound, a similar in silico evaluation would be a critical step in its preclinical assessment.
Table 2: Representative In Silico ADME Predictions for Pyrazolopyridine Analogs
| Property | Predicted Value/Classification | Significance |
| Gastrointestinal (GI) Absorption | High | Good potential for oral bioavailability |
| Blood-Brain Barrier (BBB) Permeation | Low to Moderate | May limit central nervous system side effects |
| CYP2D6 Inhibition | Non-inhibitor | Lower risk of drug-drug interactions |
| Ames Mutagenicity | Negative | Low potential for carcinogenicity |
| Lipinski's Rule of Five | Compliant | Indicates drug-likeness |
Note: This table is representative of typical findings for pyrazolopyridine analogs and is not specific to this compound.
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Understanding the preferred conformations of a molecule is crucial as it dictates its three-dimensional shape and, consequently, its ability to bind to a biological target.
For a relatively rigid molecule like this compound, the conformational flexibility is limited. However, even small changes in dihedral angles can impact its binding affinity. Computational methods can be used to explore the potential energy surface and identify low-energy, stable conformations. Studies on related heterocyclic systems have shown that even in seemingly rigid structures, subtle conformational changes can occur. beilstein-journals.orgresearchgate.net
Molecular dynamics (MD) simulations provide a more dynamic picture of a molecule's behavior over time. By simulating the movements of atoms and molecules, MD can be used to study the stability of a ligand-protein complex, the conformational changes that occur upon binding, and the role of solvent molecules in the interaction. nih.gov In the context of this compound, an MD simulation of its complex with a target protein, such as a kinase, would provide valuable insights into the stability of the binding pose predicted by molecular docking and the key interactions that are maintained over time. nih.govrsc.org
Development and Research on Analogues of 7 Chloro 1h Pyrazolo 4,3 C Pyridin 3 Amine
Design Principles for Novel Pyrazolo[4,3-c]pyridine Analogues
The design of new analogues based on the pyrazolo[4,3-c]pyridine core is a strategic process guided by established medicinal chemistry principles. A primary approach is structure-based drug design, which leverages knowledge of the three-dimensional structure of a biological target.
Key design strategies include:
Scaffold Hopping and Bioisosteric Replacement : The pyrazolo[4,3-c]pyridine core is often considered a bioisostere of purine, which is a key component of many biologically important molecules. nih.govresearchgate.net Researchers design analogues by modifying the core and its substituents to enhance binding affinity and selectivity for a target protein. For instance, in the development of tropomyosin receptor kinase (TRK) inhibitors, the related pyrazolo[3,4-b]pyridine scaffold was chosen via a scaffold hopping strategy, where its pyrazole (B372694) portion acts as a hydrogen bond center and the pyridine (B92270) ring engages in π–π stacking interactions with the target. nih.gov
Structure-Activity Relationship (SAR) Studies : A fundamental principle is the systematic modification of a lead compound to understand how different structural features influence its biological activity. In the development of inhibitors for the PEX14–PEX5 protein–protein interaction (PPI), a pyrazolo[4,3-c]pyridine derivative was identified as a potent hit. acs.org Subsequent design efforts focused on modifying substituents on the scaffold to improve potency. Docking studies revealed that the central pyrazolo[4,3-c]pyridine scaffold could form favorable π–π interactions with key amino acid residues (Phe17 and Phe34) of the target protein, PEX14. acs.org
Computer-Aided Drug Design (CADD) : Computational methods are frequently used to predict the binding of potential analogues to a target protein. In silico screening and molecular docking studies help prioritize which compounds to synthesize. This was demonstrated in the discovery of PEX14–PEX5 inhibitors, where a docking-derived binding pose guided the optimization of hit compounds. acs.org Similarly, CADD was instrumental in designing novel pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. nih.gov
Hybridization : This principle involves combining structural motifs from different known active compounds into a single "hybrid" molecule. The goal is to merge the favorable properties of each parent molecule to create a more potent or selective compound. An example is the creation of a hybrid molecule that showed superior activity in a PEX14–PEX5 PPI inhibition assay by merging two parent pyrazolo[4,3-c]pyridine ligands. acs.org
Vectorial Functionalization Strategies for Scaffold Diversification
To explore the chemical space around the pyrazolo[4,3-c]pyridine core, chemists employ vectorial functionalization. This involves selectively modifying different positions (vectors) on the scaffold to introduce a variety of chemical groups, which is crucial for optimizing a compound's interaction with a biological target. While the following strategies were demonstrated on the closely related 5-halo-1H-pyrazolo[3,4-c]pyridine scaffold, they exemplify the chemical methodologies available for diversifying pyrazolopyridine isomers. nih.govrsc.org
Key functionalization strategies include:
N-1 and N-2 Functionalization : The nitrogen atoms of the pyrazole ring can be selectively alkylated or protected. This is typically achieved through standard N-alkylation reactions or by using protecting groups, allowing for controlled synthesis and diversification at these positions. nih.govrsc.org
C-3 Functionalization : The C-3 position can be modified using reactions like tandem borylation followed by a Suzuki–Miyaura cross-coupling reaction. nih.govrsc.org This allows for the introduction of various aryl or heteroaryl groups.
C-5 Functionalization : Palladium-catalyzed reactions, such as the Buchwald–Hartwig amination, are used to introduce amine substituents at the C-5 position of the pyridine ring. nih.govrsc.org
C-7 Functionalization : The C-7 position can be selectively metalated using reagents like TMPMgCl·LiCl. The resulting organometallic intermediate can then react with various electrophiles or undergo transmetalation and subsequent Negishi cross-coupling to introduce a wide range of substituents. nih.govrsc.org
By combining these selective functionalization strategies, researchers can systematically build complexity and diversity around the core scaffold, mimicking a "hit-to-lead" pathway in fragment-based drug discovery. nih.govrsc.org
Synthesis of Hybrid Molecules Incorporating the Pyrazolo[4,3-c]pyridine Core
A powerful strategy in drug design is the creation of hybrid molecules, where the pyrazolo[4,3-c]pyridine core is fused or linked to other pharmacologically active scaffolds. This approach aims to develop compounds with novel or enhanced biological activities.
A notable example comes from research on inhibitors of the PEX14–PEX5 protein-protein interaction. After identifying two separate pyrazolo[4,3-c]pyridine derivatives (ligands 13 and 20 ) that bound to the target protein, researchers observed that their orientation in the binding site was identical. This led to the design and synthesis of a hybrid molecule, 29 , which merged the structural features of the two parent compounds. This hybrid molecule demonstrated superior activity compared to either of the original ligands, validating the hybridization approach. acs.org
While on a different isomer, the principle is further illustrated by the synthesis of molecular hybrids of pyrazolo[3,4-b]pyridine and triazole, which were designed to combine the known medicinal properties of both scaffolds. nih.gov Similarly, the hybridization of a pyrazolo[3,4-d]pyrimidin-4-one structure with a quinoline (B57606) moiety resulted in a highly potent anticancer agent. nih.gov These examples highlight a recurring strategy where combining privileged scaffolds can lead to compounds with significantly improved therapeutic potential.
Libraries of Substituted Pyrazolo[4,3-c]pyridines for Biological Screening
The development of libraries of related compounds is a cornerstone of modern drug discovery. By synthesizing a series of systematically varied analogues of a core scaffold, researchers can efficiently screen for biological activity and establish structure-activity relationships (SAR).
Several libraries of substituted pyrazolo[4,3-c]pyridines have been synthesized for biological evaluation:
Carbonic Anhydrase Inhibitors : A series of pyrazolo[4,3-c]pyridine sulfonamides (1a-f ) were synthesized by condensing a dienamine precursor with various amines containing sulfonamide fragments. nih.govmdpi.com These compounds were then screened for their inhibitory activity against several human carbonic anhydrase (CA) isoforms, with some derivatives showing interesting activity. nih.gov
Protein Kinase Inhibitors : A library of 3-(2-pyridyl)-6-(hetero)aryl-1H-pyrazolo[4,3-c]pyridines was created to explore their potential as inhibitors of cyclin-dependent kinases (CDKs). researchgate.netktu.edu The synthesis involved a key microwave-assisted multi-component reaction, allowing for the efficient generation of diverse analogues for screening. researchgate.net
Anti-inflammatory Agents : Researchers synthesized a series of pyrazolo[4,3-c]quinoline derivatives and tested them for their ability to inhibit nitric oxide (NO) production in macrophage cells, a key process in inflammation. nih.gov This screening identified compounds with potent anti-inflammatory activity, such as compound 2i , which had an IC₅₀ value of 0.19 μM. nih.gov
The creation of such libraries is essential for identifying promising lead compounds that can be further optimized for therapeutic use. nih.gov
Emerging Research Avenues and Methodological Integration
Application of Fragment-Based Drug Discovery (FBDD) to Pyrazolopyridine Scaffolds
Fragment-Based Drug Discovery (FBDD) has become a pivotal strategy in the development of new drug leads. rsc.org This approach utilizes small, low-complexity molecules, or "fragments," to identify initial binding interactions with a biological target. nih.gov These fragments, typically with a molecular weight under 300 Da, can then be elaborated and optimized to create more potent and selective drug candidates. nih.govmdpi.com
Heterocyclic compounds, such as those based on the pyrazolopyridine core, are particularly attractive starting points for FBDD. rsc.org Their inherent structural features allow for diverse interactions with target proteins. rsc.org The pyrazolo[3,4-c]pyridine scaffold, for instance, is being explored for its ability to be selectively functionalized along multiple vectors, which is a critical aspect of the hit-to-lead elaboration process in FBDD. rsc.orgrsc.org The value of a novel heterocyclic fragment is directly tied to its potential for suitable elaboration to complement the specific protein target. rsc.org
The pyrazolo[4,3-c]pyridine framework, due to its structural similarity to purine, has garnered interest as a potential therapeutic agent. rsc.org Purine derivatives have a wide array of applications, including as anti-inflammatory, antiviral, and anticancer agents, stemming from the prevalence of purine-binding pockets in various cellular proteins. rsc.org
Integration of Structural Biology with Medicinal Chemistry
The synergy between structural biology and medicinal chemistry is fundamental to modern drug discovery. Techniques like X-ray crystallography provide atomic-level insights into how a ligand, such as a derivative of 7-Chloro-1H-pyrazolo[4,3-c]pyridin-3-amine, binds to its target protein. This information is invaluable for medicinal chemists to design more potent and selective inhibitors.
For instance, in the study of pyrazolopyrimidine-based compounds as inhibitors of Toxoplasma gondii calcium-dependent protein kinase 1 (TgCDPK1), molecular docking and 3D-QSAR studies were employed to understand the structure-activity relationships. rsc.org These computational methods help identify key residues within the protein's binding site that interact with the inhibitor, guiding the rational design of new analogs with improved potency and selectivity. rsc.org The integration of these computational studies with experimental data allows for a more efficient and targeted approach to drug development.
Chemoinformatics and Machine Learning in Pyrazolopyridine Research
Chemoinformatics and machine learning are revolutionizing drug discovery by enabling the analysis of vast chemical datasets to predict the properties and activities of novel compounds. nih.govnih.gov These computational tools are increasingly being applied to the study of pyrazolopyridine scaffolds.
In silico methods, such as Quantitative Structure-Activity Relationship (QSAR) modeling, are used to build mathematical relationships between the chemical structure of pyrazolopyridine derivatives and their biological activity. ej-chem.orgmdpi.com These models can then be used to virtually screen large libraries of compounds, prioritizing those with the highest predicted potency for synthesis and experimental testing. nih.govmdpi.com
Machine learning algorithms, including deep learning, are further enhancing these predictive capabilities. nih.govresearchgate.net They can identify complex patterns in chemical data that may not be apparent through traditional analysis methods. researchgate.net This allows for more accurate activity predictions, de novo drug design, and the modeling of chemical reactions. nih.gov The application of these advanced computational techniques is accelerating the discovery and optimization of new pyrazolopyridine-based therapeutic agents.
Challenges and Future Directions in Pyrazolo[4,3-c]pyridin-3-amine Research
Despite the promise of the pyrazolo[4,3-c]pyridine scaffold, several challenges remain in the research and development of its derivatives.
Synthesis and Functionalization: The synthesis of pyrazolopyridines can be complex, often requiring multi-step procedures. nih.govresearchgate.net Achieving regioselectivity, particularly in the functionalization of the pyridine (B92270) ring, can be a significant hurdle. nih.govnih.gov For instance, direct C-H functionalization of pyridines is challenging due to the electron-deficient nature of the ring and the coordinating power of the nitrogen atom. rsc.org Developing more efficient and selective synthetic methods is crucial for exploring the chemical space around the pyrazolo[4,3-c]pyridine core. Recent advancements in flow chemistry are showing promise in creating faster and more efficient synthetic routes for pyrazole-containing scaffolds. mdpi.com
Future Directions: Future research will likely focus on several key areas:
Expansion of Chemical Diversity: The development of novel synthetic methodologies will be critical to generate a wider range of pyrazolo[4,3-c]pyridine analogs with diverse substitution patterns. mdpi.com This will provide a broader set of compounds for biological screening and the exploration of structure-activity relationships.
Identification of New Biological Targets: While kinase inhibition is a major area of focus, the structural similarity of the pyrazolopyridine scaffold to purines suggests that it may interact with a variety of other biological targets. rsc.org High-throughput screening and chemoproteomics approaches could uncover new therapeutic applications for this class of compounds.
Integration of Advanced Computational Models: The continued development and application of machine learning and AI in chemoinformatics will play an increasingly important role in guiding the design and optimization of pyrazolo[4,3-c]pyridine-based drugs. nih.govmdpi.com These models will help to predict not only potency but also pharmacokinetic and toxicological properties, leading to the development of safer and more effective medicines.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 7-Chloro-1H-pyrazolo[4,3-c]pyridin-3-amine, and how are intermediates characterized?
- Methodological Answer : The synthesis often involves halogenation and coupling reactions. For example, chlorination of pyrazolo-pyridine precursors in dry acetonitrile or dichloromethane under reflux conditions is common. Intermediates are typically purified via recrystallization (e.g., acetonitrile) and characterized using -NMR and IR spectroscopy to confirm functional groups (e.g., NH stretching at ~3300 cm) .
Q. How is the purity of this compound validated in academic settings?
- Methodological Answer : Purity is assessed using HPLC (≥98% purity threshold) and corroborated by -NMR to confirm molecular structure. HRMS (High-Resolution Mass Spectrometry) is employed to verify molecular weight with precision (e.g., [M+H] peaks) .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer : Use PPE (gloves, goggles, lab coats) and work in a fume hood. Waste disposal must follow institutional guidelines for halogenated amines. For analogs with similar chlorinated structures, avoid skin contact due to potential toxicity, and store in airtight containers at 2–8°C .
Advanced Research Questions
Q. How can computational chemistry optimize the synthesis of this compound derivatives?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states. ICReDD’s approach combines computational reaction path searches with experimental validation to reduce trial-and-error steps. For example, solvent effects and catalyst selection (e.g., CuBr in DMSO) can be simulated to improve yields .
Q. What strategies resolve contradictions in spectral data for structurally similar pyrazolo-pyridine derivatives?
- Methodological Answer : Contradictions in -NMR shifts (e.g., NH proton splitting) may arise from tautomerism. Use variable-temperature NMR and 2D techniques (COSY, HSQC) to distinguish isomers. Cross-reference with X-ray crystallography data when available .
Q. How are bioactivity studies designed to evaluate this compound’s potential as a kinase inhibitor?
- Methodological Answer : Use in vitro kinase assays (e.g., p38 MAPK inhibition) with ATP-competitive binding tests. IC values are determined via fluorescence polarization. Structural analogs (e.g., SB-202190) guide SAR studies, focusing on chloro-substitution’s role in binding affinity .
Q. What advanced techniques improve regioselectivity in functionalizing the pyrazolo[4,3-c]pyridine core?
- Methodological Answer : Directed ortho-metalation (DoM) with LDA (lithium diisopropylamide) selectively targets the C4 position. Pd-catalyzed cross-coupling (Suzuki-Miyaura) introduces aryl/alkyl groups at C7, with microwave-assisted synthesis reducing reaction times .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
